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An In-depth Technical Guide on the Discovery and Development of ZPCK (SL-01), an Oral

Prodrug of Gemcitabine

Introduction
Gemcitabine is a cornerstone of chemotherapy for a variety of solid tumors, including

pancreatic, breast, and non-small cell lung cancer. However, its clinical utility is hampered by

poor oral bioavailability, necessitating intravenous administration which is associated with

patient inconvenience and healthcare costs.[1][2] The low oral bioavailability is primarily due to

extensive first-pass metabolism by cytidine deaminase in the gut and liver.[2][3] To overcome

this limitation, a novel oral prodrug of gemcitabine, designated SL-01, was developed. While

sometimes referred to as ZPCK in some commercial sources, the scientific literature

predominantly identifies ZPCK as a distinct protease inhibitor involved in the p53-MDM2

pathway.[4][5] This guide will focus on the discovery and preclinical development of SL-01, the

oral gemcitabine prodrug.

SL-01, chemically known as dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-

(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-

carboxylate, was synthesized by introducing a 3-(dodecyloxycarbonyl) pyrazine-2-carbonyl

moiety at the N4-position of the cytidine ring of gemcitabine.[6][7] This modification was

designed to protect the molecule from premature deamination and enhance its absorption from

the gastrointestinal tract.
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Chemical and Physical Properties
A summary of the key chemical properties of SL-01 is presented in the table below.

Property Value Reference

Synonyms ZPCK, SL-01 [5][8]

IUPAC Name
Benzyl N-[(2S)-4-chloro-3-oxo-

1-phenylbutan-2-yl]carbamate
[8]

CAS Number 26049-94-5 [4]

Molecular Formula C18H18ClNO3 [4]

Molecular Weight 331.79 g/mol [5]

Appearance Solid powder [8]

Solubility
Soluble in DMSO, DMF, and

ethanol
[8]

Preclinical Pharmacology
In Vitro Efficacy
SL-01 has demonstrated significant anti-proliferative activity against a panel of human cancer

cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell

growth, are summarized below.

Cell Line Cancer Type IC50 (µM) Reference

NCI-H460
Non-small cell lung

cancer
0.78

HCT116 Colon cancer 0.92

MCF-7 Breast cancer 0.64

In Vivo Efficacy
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The anti-tumor activity of orally administered SL-01 has been evaluated in xenograft mouse

models of human cancers. In these studies, SL-01 effectively delayed tumor growth without

significant toxicity to the animals.[6][7] Notably, the anti-cancer effect of SL-01 was found to be

more potent than that of gemcitabine.[7] In a mouse model with MCF-7 xenografts, oral

administration of SL-01 resulted in strong inhibition of tumor growth.[6]

Mechanism of Action
SL-01 exerts its anti-cancer effects by inducing apoptosis, or programmed cell death.[6][7] The

proposed signaling pathway for SL-01-induced apoptosis is depicted in the following diagram.
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Proposed Signaling Pathway of SL-01
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Caption: Proposed signaling pathway of SL-01 leading to apoptosis.

Studies have shown that SL-01 treatment leads to the modulation of key proteins involved in

cell cycle regulation and apoptosis. In MCF-7 breast cancer cells, SL-01 increased the
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expression of phosphorylated ATM (p-ATM), p53, and p21, while decreasing the level of cyclin

D1.[6] This cascade of events results in cell cycle arrest at the G1 phase.[6] Furthermore, SL-

01 was found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein

Bcl-2, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of

PARP, a hallmark of apoptosis.[7]

Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats have demonstrated that SL-01 exhibits improved absorption

and moderate bioavailability following oral administration.[9] The key pharmacokinetic

parameters of SL-01 and the resulting gemcitabine are summarized in the table below.

Paramete
r

SL-01 (IV)
SL-01
(Oral)

Gemcitab
ine (from
IV SL-01)

Gemcitab
ine (from
Oral SL-
01)

Gemcitab
ine (IV)

Referenc
e

t1/2 (h)

Longer

than

Gemcitabin

e

Longer

than

Gemcitabin

e

Longer

than

Gemcitabin

e

Longer

than

Gemcitabin

e

- [9]

Cmax

(ng/mL)
- -

Higher

than

Gemcitabin

e

- - [9]

Absolute

Bioavailabil

ity (%)

- - 32.2 22.2 - [9]

The metabolic fate of SL-01 has been investigated in rats, revealing several metabolic

pathways. The primary metabolic transformations and the resulting metabolites are illustrated

in the following workflow diagram.
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Metabolic Pathways of SL-01 in Rats
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Caption: Metabolic pathways of SL-01 identified in rat plasma.

In rat plasma, five metabolites of SL-01 (M1-M5) were identified.[9] M1 and M2 are formed

through methylation and reduction of the parent compound, respectively.[9] Hydrolysis of the

amide bond in SL-01 produces M3 and M4.[9] Further dealkylation of M3 results in the

formation of M5.[9] These findings confirm that SL-01 functions as a prodrug, undergoing

metabolic conversion to release the active drug, gemcitabine.[9]

Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)

Human cancer cell lines (NCI-H460, HCT-116, MCF-7) are seeded in 96-well plates.

After 24 hours of incubation, cells are treated with various concentrations of SL-01 or

gemcitabine for a specified duration (e.g., 72 hours).

Following treatment, 3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide (MTT)

solution is added to each well and incubated for 4 hours.

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values

are determined.[7]

In Vivo Xenograft Studies
Female athymic nude mice are subcutaneously injected with human cancer cells (e.g., MCF-

7, NCI-H460, HCT-116).

When tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g.,

vehicle control, SL-01, gemcitabine).

SL-01 is administered orally, while gemcitabine is typically administered intraperitoneally or

intravenously, at specified doses and schedules.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised, weighed, and processed for further analysis

(e.g., immunohistochemistry, western blotting).[6][7]

Pharmacokinetic Studies in Rats
Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

A single dose of SL-01 is administered either intravenously or orally.

Blood samples are collected at predetermined time points.

Plasma is separated by centrifugation and stored at -80°C until analysis.

The concentrations of SL-01 and its metabolites (including gemcitabine) in plasma are

quantified using a validated LC-MS/MS method.

Pharmacokinetic parameters are calculated using non-compartmental analysis.[9]

Conclusion
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SL-01 represents a promising orally active prodrug of gemcitabine with the potential to improve

the therapeutic management of various cancers. Preclinical studies have demonstrated its

superior oral bioavailability, potent anti-cancer activity, and a favorable safety profile compared

to gemcitabine. The mechanism of action involves the induction of apoptosis through the

modulation of key cell cycle and apoptotic signaling pathways. Further clinical development is

warranted to establish the safety and efficacy of SL-01 in cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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